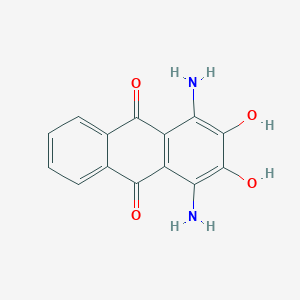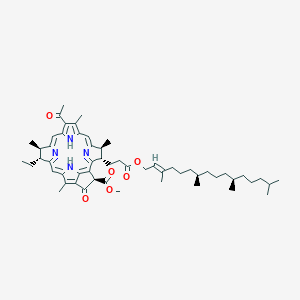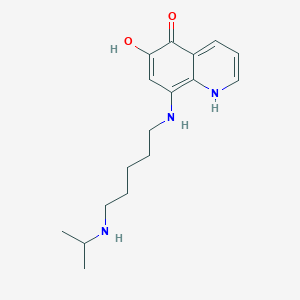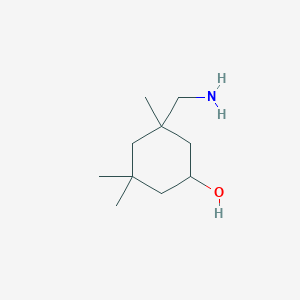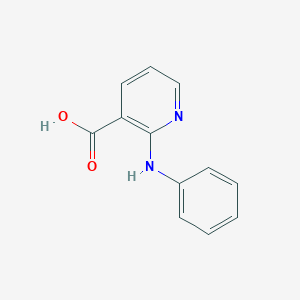
2-Anilinonicotinic acid
概要
説明
2-Anilinonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a phenylamino group attached to the second position of the nicotinic acid ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinonicotinic acid typically involves the reaction of nicotinic acid with aniline under specific conditions. One common method involves heating the reactants in high-temperature water, which facilitates the formation of the desired product . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the compound.
化学反応の分析
Types of Reactions: 2-Anilinonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
2-Anilinonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules make it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific biological pathways.
Industry: The compound’s properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Anilinonicotinic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. These interactions can modulate various biological pathways, leading to potential therapeutic effects .
類似化合物との比較
2-(4-Chlorophenylamino)nicotinic acid: This compound has a similar structure but with a chlorine atom attached to the phenyl ring.
2-(Arylamino)nicotinic acids: These compounds have different aryl groups attached to the amino group, leading to variations in their chemical and biological properties.
Uniqueness: 2-Anilinonicotinic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form specific interactions with biological molecules makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-anilinopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMMTMQODCACRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363232 | |
| Record name | 2-Anilinonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16344-24-4 | |
| Record name | 2-Anilinonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(phenylamino)nicotinic acid interesting in terms of its solid form?
A1: 2-(Phenylamino)nicotinic acid exhibits polymorphism, meaning it can exist in multiple crystalline forms with different arrangements of molecules within the crystal lattice []. Researchers have identified four distinct polymorphs of this compound, each displaying unique colors and hydrogen-bonding patterns []. This makes it a fascinating subject for studying the relationship between molecular structure and solid-state properties.
Q2: What are the key structural features influencing the polymorphism of 2-(phenylamino)nicotinic acid?
A2: The molecule possesses two aromatic rings connected by a single bond, allowing for rotation and resulting in different conformations [, ]. This conformational flexibility, coupled with the presence of both carboxylic acid and pyridine groups capable of hydrogen bonding, leads to diverse intermolecular interactions and hence, polymorphism [, ].
Q3: Can we control which polymorph of 2-(phenylamino)nicotinic acid is formed?
A3: Research suggests that manipulating the molecule's conformation can influence polymorph formation. For example, introducing electron-withdrawing groups on the phenyl ring enhances the molecule's overall π-conjugation, favoring the formation of acid-acid dimers over acid-pyridine interactions, thereby dictating the resulting polymorph [].
Q4: Beyond polymorphism, what other interesting solid-state behaviors are observed with 2-(phenylamino)nicotinic acid?
A4: This compound exhibits a range of intriguing phenomena, including:
- Polychromism: Different polymorphs display distinct colors due to variations in their electronic structures and light absorption properties [].
- Thermochromism: The color of the compound can change with temperature, potentially due to phase transitions between different polymorphs [].
- Mechanochromism: Applying mechanical force, such as grinding, can induce phase transitions and color changes in the solid state [].
Q5: What are the future research directions for 2-(phenylamino)nicotinic acid?
A5: This compound presents opportunities for exploring the control of polymorphism, understanding the relationship between molecular structure and solid-state properties, and developing materials with stimuli-responsive properties. Further research can focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
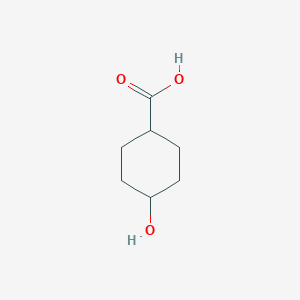

![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
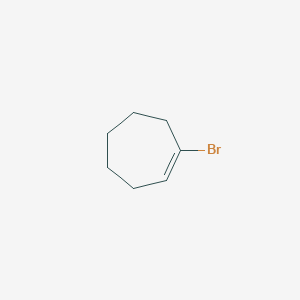
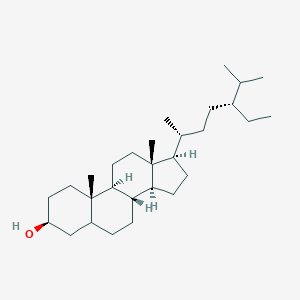

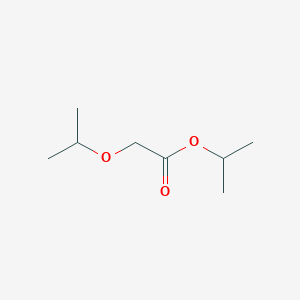
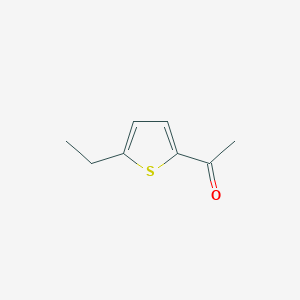
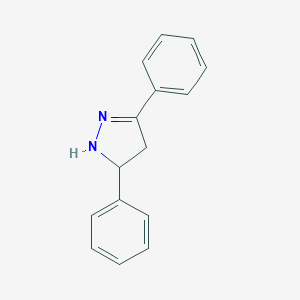
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
